molecular formula C19H19ClN2O2 B3020902 (2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone CAS No. 1993479-01-8

(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone

Cat. No. B3020902
CAS RN: 1993479-01-8
M. Wt: 342.82
InChI Key: QWJVMYHFYOTYKR-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone (CBM-ME) is a synthetic small molecule that has been studied for its potential as a therapeutic agent in a variety of diseases. CBM-ME has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been studied for its potential to treat cancer, infections, and inflammatory diseases. CBM-ME has been found to be highly selective for certain targets, making it an attractive option for therapeutic applications.

Scientific Research Applications

(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. In particular, it has been studied for its potential to treat cancer, infections, and inflammatory diseases. (2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has been studied in cell cultures and animal models, and has been found to be effective in treating a variety of diseases.

Mechanism of Action

(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has been found to act on a variety of targets. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been found to inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α). (2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has also been found to induce apoptosis in cancer cells, and to inhibit angiogenesis.
Biochemical and Physiological Effects
(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α. (2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has also been found to induce apoptosis in cancer cells, and to inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly selective compound, meaning that it can target specific enzymes and pathways without affecting other pathways. Another advantage is that it is relatively easy to synthesize and is relatively stable. A limitation is that it is a synthetic compound, meaning that it is not naturally occurring and may have unknown side effects.

Future Directions

(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has potential therapeutic applications in a variety of diseases. Future research should focus on understanding the mechanism of action of (2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone and its potential side effects. Additionally, studies should be conducted to determine the efficacy and safety of (2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone in clinical trials. Furthermore, research should be conducted to identify new targets for (2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone and to develop new formulations of the compound. Finally, research should be conducted to identify new synthetic methods for the production of (2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone.

Synthesis Methods

(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone is synthesized through a multi-step process. The synthesis starts with the formation of the starting compound, 2-chlorobenzyl imidazole. This is then reacted with 4-methoxyphenyl ethanone to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of around 120°C. The product is then purified by recrystallization.

properties

IUPAC Name

(2E)-2-[1-[(2-chlorophenyl)methyl]imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-24-16-8-6-14(7-9-16)18(23)12-19-21-10-11-22(19)13-15-4-2-3-5-17(15)20/h2-9,12,21H,10-11,13H2,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJVMYHFYOTYKR-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2NCCN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/2\NCCN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone

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